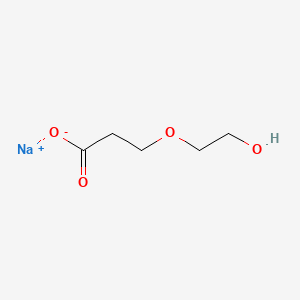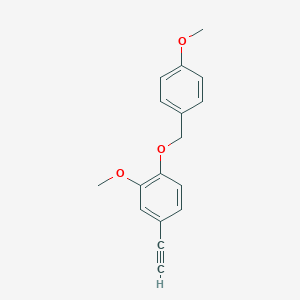![molecular formula C11H12F3N3O3 B13723179 ethyl (2Z)-4,4,4-trifluoro-2-{[(3-methyl-1H-pyrazol-5-yl)amino]methylidene}-3-oxobutanoate](/img/structure/B13723179.png)
ethyl (2Z)-4,4,4-trifluoro-2-{[(3-methyl-1H-pyrazol-5-yl)amino]methylidene}-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2Z)-4,4,4-trifluoro-2-{[(3-methyl-1H-pyrazol-5-yl)amino]methylidene}-3-oxobutanoate is a synthetic organic compound characterized by its trifluoromethyl group and pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-4,4,4-trifluoro-2-{[(3-methyl-1H-pyrazol-5-yl)amino]methylidene}-3-oxobutanoate typically involves the condensation of ethyl 4,4,4-trifluoroacetoacetate with 3-methyl-1H-pyrazole-5-amine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2Z)-4,4,4-trifluoro-2-{[(3-methyl-1H-pyrazol-5-yl)amino]methylidene}-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group and pyrazole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typical conditions include controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl (2Z)-4,4,4-trifluoro-2-{[(3-methyl-1H-pyrazol-5-yl)amino]methylidene}-3-oxobutanoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: The compound can be used in the production of materials with unique properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of ethyl (2Z)-4,4,4-trifluoro-2-{[(3-methyl-1H-pyrazol-5-yl)amino]methylidene}-3-oxobutanoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and pyrazole ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyrazoles and related derivatives. Examples include:
- Ethyl 4,4,4-trifluoro-3-oxobutanoate
- 3-Methyl-1H-pyrazole-5-carboxylate
Uniqueness
Ethyl (2Z)-4,4,4-trifluoro-2-{[(3-methyl-1H-pyrazol-5-yl)amino]methylidene}-3-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H12F3N3O3 |
|---|---|
Molekulargewicht |
291.23 g/mol |
IUPAC-Name |
ethyl (Z)-4,4,4-trifluoro-3-hydroxy-2-[(5-methyl-1H-pyrazol-3-yl)iminomethyl]but-2-enoate |
InChI |
InChI=1S/C11H12F3N3O3/c1-3-20-10(19)7(9(18)11(12,13)14)5-15-8-4-6(2)16-17-8/h4-5,18H,3H2,1-2H3,(H,16,17)/b9-7-,15-5? |
InChI-Schlüssel |
JPJZJGUMJKXAPC-JYYJQHFMSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C(/C(F)(F)F)\O)/C=NC1=NNC(=C1)C |
Kanonische SMILES |
CCOC(=O)C(=C(C(F)(F)F)O)C=NC1=NNC(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Cyclobutyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B13723100.png)
![5-[1-(Propane-2-sulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carbaldehyde](/img/structure/B13723108.png)


![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-[(1-bromonaphthalen-2-yl)oxy]acetohydrazide](/img/structure/B13723126.png)

![Methyl 4-[(oxan-4-yl)amino]benzoate](/img/structure/B13723134.png)



![(5E)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13723149.png)

![(3S)-3-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile; oxalic acid](/img/structure/B13723174.png)
